6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine
Description
Properties
IUPAC Name |
6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6S/c10-7-6(5-1-2-16-4-5)3-12-9-13-8(11)14-15(7)9/h1-4H,10H2,(H2,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOPFGJLDZUZJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(N3C(=NC(=N3)N)N=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601195553 | |
| Record name | 6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601195553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303145-70-2 | |
| Record name | 6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303145-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601195553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound. The optimal reaction conditions include using 1.0 equivalent of enaminonitrile and 2.0 equivalents of benzohydrazide in dry toluene at 140°C under microwave irradiation .
Chemical Reactions Analysis
6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine exhibit significant anticancer properties. These compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which are critical in cancer progression. For example:
- AXL Inhibition : Studies have demonstrated that certain derivatives can effectively inhibit AXL, an RTK associated with aggressive cancer phenotypes. This inhibition can lead to reduced tumor growth and metastasis.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural features allow it to interact with various microbial targets, potentially leading to the development of new antibiotics. The thienyl substituent may enhance its lipophilicity, improving membrane penetration.
Molecular Docking Studies
Molecular docking studies have been employed to understand how 6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine interacts with various biological targets. These studies typically focus on:
- Binding Affinity : Evaluating how well the compound binds to specific enzymes or receptors.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the compound's structure affect its biological activity.
Coordination Chemistry
The nitrogen atoms in the triazole and pyrimidine rings enable this compound to participate in coordination chemistry. This property opens avenues for developing metal complexes that can be utilized in catalysis or as therapeutic agents.
Comparative Analysis with Related Compounds
To better understand the potential of 6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | Structure | Methyl group at position 5 enhances lipophilicity |
| 7-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-carbonitrile | Structure | Carbonitrile group may enhance binding interactions |
| 4-(Thienyl)-[1,2,4]triazolo[1,5-a]pyrimidin-3-amine | Structure | Different thienyl positioning may alter pharmacokinetics |
This table illustrates how variations in substituents can significantly impact biological activity and therapeutic potential.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of a derivative of 6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in AXL-expressing tumors.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed that specific derivatives exhibited significant antibacterial activity compared to standard antibiotics.
Mechanism of Action
The mechanism of action of 6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine involves its interaction with specific molecular targets and pathways. As an inverse agonist for RORγt, it binds to the receptor and stabilizes its inactive form, thereby reducing the expression of target genes. As an inhibitor of PHD-1, it prevents the hydroxylation of hypoxia-inducible factor (HIF), leading to increased levels of HIF and subsequent activation of hypoxia-responsive genes. As a JAK1 and JAK2 inhibitor, it blocks the phosphorylation of these kinases, thereby inhibiting the downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Substituent Variations at Position 7
- Trimethoxyphenyl Derivatives: Compounds like 7s (N2-(4-methoxybenzyl)-5-methyl-N7-(3,4,5-trimethoxyphenyl)-triazolopyrimidine) and 7ab (N2-(4-chlorophenethyl)-5-methyl-N7-(trimethoxyphenyl)-triazolopyrimidine) exhibit potent antiproliferative activity, attributed to the trimethoxyphenyl group’s role in tubulin inhibition .
- Anilino Derivatives: Derivatives such as 8c (N7-(3-ethynylphenyl)-N2-(4-chlorobenzyl)-triazolopyrimidine) feature aromatic amines at position 7, which enhance π-π stacking in hydrophobic pockets. The diamine groups in the target compound offer dual hydrogen-bonding sites, a distinction that could optimize target engagement .
Modifications at Position 6
- Carboxamide Hybrids: Compounds like 5a (2-amino-5-methyl-N-(p-tolyl)-7-(trimethoxyphenyl)-triazolopyrimidine-6-carboxamide) incorporate carboxamide groups at position 6, enabling additional dipole interactions. The 3-thienyl group in the target compound replaces this with a sulfur-containing heterocycle, which may alter electronic properties and metabolic stability .
- Sulfonamide Derivatives : [1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamides (e.g., 8a–8f ) demonstrate herbicidal activity via acetolactate synthase (ALS) inhibition. The diamine groups in the target compound lack the sulfonamide’s acidity, suggesting divergent mechanisms of action .
Thienyl vs. Phenyl Substituents
- Anticancer Activity: Benzylamino derivatives (e.g., 6a–6d) with phenyl groups show microtubule disruption, but the 3-thienyl group’s smaller size and sulfur atom in the target compound may enhance binding to cysteine-rich targets .
- Anxiolytic Potential: highlights that 7-(3-thienyl)triazolopyrimidines (lacking diamine groups) exhibit anxiolytic effects in animal models. The diamine groups in the target compound could modulate selectivity for GABA receptors or other neurological targets .
Physicochemical Data
- Solubility : The diamine groups improve aqueous solubility compared to lipophilic derivatives like 6d (logP ~3.5).
- pKa : Predicted pKa values for the diamine groups (~7–9) suggest partial protonation at physiological pH, enhancing membrane penetration .
Biological Activity
6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine is a heterocyclic compound characterized by its unique fused triazole and pyrimidine structure, featuring a thienyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula for this compound is C9H8N6S. Its structure includes two amine groups (at positions 2 and 7) which can participate in nucleophilic reactions and enhance its biological interactions. The presence of sulfur in the thienyl group may also influence the compound's reactivity and biological activity.
Anticancer Activity
Research indicates that derivatives of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit receptor tyrosine kinases involved in cancer progression. A notable case study demonstrated that a derivative exhibited IC50 values of 9.47 μM against MGC-803 cells and 9.58 μM against HCT-116 cells .
| Compound | Target Cell Line | IC50 Value (μM) |
|---|---|---|
| H12 | MGC-803 | 9.47 |
| H12 | HCT-116 | 9.58 |
| H12 | MCF-7 | 13.1 |
The mechanism of action involves the inhibition of the ERK signaling pathway leading to decreased phosphorylation levels of key proteins involved in cell proliferation . Additionally, other derivatives have shown to induce apoptosis and cell cycle arrest in various cancer cell lines.
Antimicrobial Activity
The antimicrobial potential of compounds derived from the triazolo[1,5-a]pyrimidine framework has also been explored. In vitro studies have demonstrated that certain derivatives possess antibacterial and antifungal activities comparable to established antibiotics such as ampicillin and fluconazole . For example:
| Compound | Activity Type | Comparison Drug | Result |
|---|---|---|---|
| Compound A | Antibacterial | Ampicillin | Comparable |
| Compound B | Antifungal | Fluconazole | Comparable |
These findings suggest that modifications to the triazolo-pyrimidine core can significantly enhance antimicrobial efficacy.
Other Biological Activities
Beyond anticancer and antimicrobial effects, compounds with similar structures have been reported to exhibit anti-inflammatory properties and act as phosphodiesterase inhibitors . Such activities highlight the versatility of this scaffold in drug development.
Synthesis Methods
Synthesis of this compound can be achieved through several established methods involving cyclization reactions that introduce substituents onto the triazolo-pyrimidine core. These methods allow for structural modifications that can optimize biological activity .
Q & A
Basic: What are the established synthetic routes for 6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine derivatives?
Methodological Answer:
The synthesis typically involves cyclization reactions starting from 3-amino-1,2,4-triazoles. Two primary strategies are employed:
- Route 1: Reaction of 3-amino-1,2,4-triazole with β-oxo-ketones, esters, or malonic acid derivatives. For example, fusion of 5-amino-1,2,4-triazole with ethyl 3-oxohexanoate and aromatic aldehydes in dimethylformamide (DMF) under microwave or thermal conditions yields triazolo[1,5-a]pyrimidine cores .
- Route 2: Use of α,β-unsaturated ketones or esters, enabling regioselective annulation. Substituents like the 3-thienyl group are introduced via aromatic aldehydes or post-synthetic modifications .
Example Protocol (from ):
Combine 5-amino-1,2,4-triazole (0.01 mol), ethyl 3-oxohexanoate (0.01 mol), and 3-thiophenecarboxaldehyde (0.01 mol) in DMF (0.4 mL).
Heat at 100°C for 10–12 minutes.
Cool, add methanol (10 mL), and filter the precipitate.
Purify via ethanol recrystallization (yield: ~70–80%, purity: >95% by HPLC).
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- FT-IR: Identifies functional groups (e.g., N-H deformation at ~3300 cm⁻¹, C=N stretching at ~1600 cm⁻¹) .
- NMR:
- ¹H NMR: Assigns protons in the thienyl (δ 7.2–7.5 ppm) and triazole-pyrimidine rings (δ 8.5–9.0 ppm).
- ¹³C NMR: Confirms sp² carbons (δ 150–160 ppm) and substituent linkages .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 290–533) validate molecular weight .
- Elemental Analysis: Ensures stoichiometric C/H/N/S ratios (e.g., C: 62.77%, H: 4.01%, N: 24.40% for a derivative in ).
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent Optimization: DMF enhances cyclization efficiency compared to DMSO or THF due to its high polarity .
- Catalysis: Additives like acetic acid (5 mol%) or microwave irradiation reduce reaction time from hours to minutes (e.g., 15-minute fusion vs. 6-hour reflux) .
- Purification: Gradient column chromatography (EtOAc/light petroleum) or recrystallization in ethanol removes byproducts (e.g., unreacted aldehydes) .
- Yield Tracking: Use TLC (Rf = 0.5 in EtOAc/hexane 3:7) to monitor reaction progress .
Advanced: How do substituents (e.g., thienyl vs. phenyl) influence biological activity?
Methodological Answer:
- Structural-Activity Relationship (SAR) Design:
- Electron-Withdrawing Groups (e.g., Cl): Enhance binding to enzyme active sites (e.g., CB2 cannabinoid receptors in ).
- Thienyl vs. Phenyl: Thienyl’s sulfur atom improves π-stacking with aromatic residues in proteins, increasing anticancer activity (IC50: 2.1 µM vs. 5.8 µM for phenyl analogs) .
- Assay Protocol:
- Test compounds against cancer cell lines (e.g., MCF-7) via MTT assay.
- Compare IC50 values using ANOVA to assess significance (p < 0.05) .
Advanced: How are discrepancies in biological activity data resolved?
Methodological Answer:
- Data Validation:
- Replicate experiments under standardized conditions (e.g., fixed DMSO concentration ≤1% in cell assays) .
- Use orthogonal assays (e.g., fluorescence-based enzymatic inhibition vs. cell viability) to confirm mechanisms .
- Computational Modeling:
- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DHFR or kinases. Compare with experimental IC50 values to identify outliers .
Advanced: What computational tools guide the design of novel derivatives?
Methodological Answer:
- Reaction Path Search: Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict feasible cyclization pathways .
- Drug-Likeness Prediction: Use SwissADME to compute logP (optimal: 2–3), topological polar surface area (TPSA < 140 Ų), and Lipinski’s rule compliance .
- In Silico Screening: Virtual libraries of 3-thienyl analogs are generated via combinatorial chemistry (e.g., RDKit) and prioritized based on docking scores .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
